Cabazitaxel N-1 -

Cabazitaxel N-1

Catalog Number: EVT-13977275
CAS Number:
Molecular Formula: C53H63NO15
Molecular Weight: 954.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of cabazitaxel N-1 involves several key steps, starting with 10-deacetylbaccatin III as the precursor. The process typically includes:

  1. Selective Protection: Hydroxyl groups at positions 7 and 10 are protected using suitable protective agents.
  2. Methylation: Following the removal of protective groups, methylation occurs at specific sites to enhance lipophilicity.
  3. Condensation: The protected intermediate is then condensed with an oxazolidine carboxylic acid side chain.
  4. Deprotection and Purification: After condensation, protective groups are removed, and the final product is purified through methods such as column chromatography .

This synthetic route is advantageous due to its high yield and relatively mild reaction conditions, making it suitable for industrial production .

Molecular Structure Analysis

Cabazitaxel N-1 has a molecular formula of C53H63NO15C_{53}H_{63}NO_{15} and a molecular weight of approximately 954.07 g/mol . The structure features multiple functional groups including methoxy and hydroxy groups that contribute to its pharmacological activity. The IUPAC name reflects its complex structure, which includes various stereocenters and substituents that are crucial for its interaction with biological targets.

Structural Data

  • Molecular Weight: 954.07 g/mol
  • Chemical Formula: C53H63NO15C_{53}H_{63}NO_{15}
  • IUPAC Name: 5-O-[(1S,4S,10S)-4-acetyloxy-2-benzoyloxy-1-hydroxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,11]heptadecane-1-carbonyl]-2-(hydroxymethyl)-3-methylbutanoic acid .
Chemical Reactions Analysis

Cabazitaxel N-1 undergoes various chemical reactions that are essential for its biological activity:

  1. Microtubule Stabilization: Cabazitaxel N-1 binds to the beta-tubulin subunit of microtubules, promoting polymerization and preventing disassembly. This action disrupts normal mitotic processes in cancer cells.
  2. Esterification Reactions: The synthesis involves esterification steps where carboxylic acids react with alcohols to form esters, which are critical in forming the prodrug derivatives .
  3. Hydrolysis: In biological systems, cabazitaxel N-1 may undergo hydrolysis leading to the release of active metabolites that exert antitumor effects.
Mechanism of Action

Cabazitaxel N-1 exerts its antitumor effects primarily through microtubule stabilization. By binding to the N-terminal amino acids of beta-tubulin:

  • It promotes microtubule polymerization.
  • It inhibits microtubule disassembly.

This dual action results in the arrest of the cell cycle during mitosis and interphase, ultimately leading to apoptosis in tumor cells . The compound's ability to circumvent P-glycoprotein-mediated drug resistance enhances its effectiveness against resistant cancer cell lines compared to earlier taxanes .

Physical and Chemical Properties Analysis

Cabazitaxel N-1 possesses several notable physical and chemical properties:

  • Appearance: Typically presented as a brownish-yellow viscous solution.
  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents; limited solubility in water.
  • Stability: The compound is stable under physiological conditions but may degrade under extreme pH or temperature conditions.

Relevant Data

  • Boiling Point: Not extensively documented but expected to be high due to complex structure.
  • Melting Point: Not specified; further studies needed for precise characterization.
Applications

Cabazitaxel N-1 is primarily utilized in scientific research focused on cancer treatment:

Synthesis and Structural Elucidation

Semi-Synthetic Derivation from 10-Deacetylbaccatin III Precursors

Cabazitaxel (N-1 designation refers to its position in taxane nomenclature) is a second-generation taxane derived through semi-synthesis from 10-deacetylbaccatin III (10-DAB), a natural precursor isolated from the needles of Taxus species (European yew, Taxus baccata) [1] [9]. This sustainable botanical source offers advantages over bark-derived paclitaxel precursors, reducing environmental impact. The semi-synthetic pathway involves a multi-step sequence:

  • Protection and Esterification: The C-7 and C-10 hydroxyl groups of 10-DAB are selectively protected. The C-13 hydroxyl group is then esterified with a specially synthesized side-chain precursor, typically incorporating a protected amine functionality essential for bioactivity [5] [9].
  • Deprotection and Functionalization: Following side-chain attachment, protective groups are removed. The critical step for cabazitaxel involves the methylation of the C-7 and C-10 hydroxyls using methylating agents like methyl iodide (CH₃I) under controlled basic conditions, yielding the dimethoxy functionalities [1] [7] [9].
  • Purification: Extensive chromatographic purification is required to isolate cabazitaxel from reaction intermediates and by-products, ensuring pharmaceutical-grade purity [9].

This semi-synthetic route, leveraging the complex baccatin core provided by nature and precise chemical modifications, enables scalable production while circumventing the challenges of total synthesis [1] [9].

Key Structural Modifications Enhancing P-Glycoprotein Evasion

The primary structural distinction between cabazitaxel and first-generation taxanes (docetaxel, paclitaxel) lies in the replacement of the C-7 and C-10 hydroxyl groups with methoxy (-OCH₃) groups [2] [7] [9]. This seemingly minor alteration confers a significant pharmacological advantage: reduced affinity for the P-glycoprotein (P-gp/ABCB1) efflux pump.

  • Mechanism of Resistance Overcome: Docetaxel and paclitaxel are strong P-gp substrates. P-gp, overexpressed in many tumors and epithelial barriers (like the intestine and blood-brain barrier), actively pumps these drugs out of cells, decreasing intracellular concentration and fostering resistance [2] [7].
  • Impact of Methoxy Substitution: The methyl ethers at C-7 and C-10 increase cabazitaxel's lipophilicity (LogP 3.9 vs docetaxel's 3.2) [2] [9]. More crucially, these modifications sterically and electronically hinder recognition and binding by P-gp. While cabazitaxel is still a P-gp substrate, its efflux rate is significantly lower compared to docetaxel [2] [7] [9].
  • Functional Consequence: This reduced susceptibility to P-gp-mediated efflux allows cabazitaxel to maintain cytotoxic concentrations within tumor cells that have developed resistance to docetaxel via this mechanism, as demonstrated in various docetaxel-resistant cell lines (e.g., B16/TXT melanoma, DU145 prostate cancer) and xenograft models [2] [9].

Table 1: Impact of C-7/C-10 Methoxylation on P-gp Interaction and Cellular Retention

TaxaneC-7 GroupC-10 GroupP-gp AffinityIntracellular Retention in P-gp+ CellsActivity in Docetaxel-Resistant Models
Docetaxel-OH-OHHighLowLow
Cabazitaxel-OCH₃-OCH₃ReducedHighHigh

Comparative Analysis of Taxane Backbone Functionalization Strategies

The development of cabazitaxel was the result of systematic screening of over 450 taxane derivatives synthesized by modifying the docetaxel structure at various positions [2] [9]. Key functionalization strategies explored included:

  • C-13 Side Chain Modifications: Alterations to the C-3´N-Boc group and the C-3´ phenyl group on the side chain were initially investigated. While some changes impacted potency, they generally failed to significantly improve activity in resistant models or maintain efficacy in sensitive models [2] [9].
  • Baccatin Core Modifications (C-2, C-4, Oxetane Ring): Changes in these regions often led to reduced in vitro potency or did not confer the desired advantage in resistance models compared to the parent docetaxel structure [2] [9].
  • C-7 and C-10 Modifications: Among various substitutions (e.g., esters, ethers), methoxylation emerged as the optimal strategy. It uniquely combined retained high potency in taxane-sensitive cell lines with markedly superior activity in docetaxel-resistant cell lines expressing P-gp or other resistance mechanisms [2] [9]. Crucially, unlike some other modifications tested, methoxylation did not lead to unacceptable increases in toxicity at therapeutically effective doses in preclinical models [2] [9].

Table 2: Evaluation of Taxane Functionalization Strategies for Overcoming Resistance

Modification SiteExamples TestedImpact on Docetaxel-Sensitive ModelsImpact on Docetaxel-Resistant ModelsToxicity ConcernsOutcome for Cabazitaxel Development
C-13 Side Chain (C-3´N-Boc, Phenyl)Various substituentsVariable (often reduced)Insufficient improvementVariableNot selected
Baccatin Core (C-2, C-4, Oxetane)Ring alterations, substitutionsOften reduced potencyInsufficient improvementVariableNot selected
C-7 / C-10Esters, Ethers (including -OCH₃)Retained/High (for -OCH₃)Significantly Enhanced (for -OCH₃)Acceptable (for -OCH₃)Successful

Optimization of Methylation Patterns for Blood-Brain Barrier Penetration

The C-7 and C-10 methoxy modifications, instrumental for P-gp evasion, confer a second critical pharmacological advantage: enhanced penetration of the Blood-Brain Barrier (BBB) [2] [9].

  • BBB Challenge: The BBB is a highly selective barrier formed by endothelial cells lining brain capillaries, expressing high levels of efflux transporters like P-gp. This barrier severely limits the access of many chemotherapeutics, including docetaxel and paclitaxel, to brain metastases or primary central nervous system (CNS) tumors [2] [9].
  • Role of Methoxylation: The increased lipophilicity (LogP) from the methyl ethers promotes passive diffusion across the lipid-rich endothelial cell membranes. More significantly, the reduced interaction with P-gp at the BBB endothelial cells minimizes active efflux back into the bloodstream [2] [9] [7]. This dual effect – increased passive influx and decreased active efflux – results in significantly higher brain penetration for cabazitaxel compared to docetaxel.
  • Preclinical Evidence: In vivo studies in rodent models demonstrated that cabazitaxel achieves measurable and therapeutically relevant concentrations within brain tissue and exhibits superior antitumor activity against intracranially implanted xenografts compared to docetaxel [2] [9]. This enhanced CNS penetration suggests potential clinical utility for cabazitaxel in treating prostate cancer with CNS involvement or other primary brain tumors, although clinical data in these settings is still evolving.

Table 3: Structural Attributes Influencing Blood-Brain Barrier Penetration

Structural FeatureDocetaxelCabazitaxelImpact on BBB Penetration
C-7 Functional Group-OH-OCH₃↑ Lipophilicity (LogP 3.2 → 3.9); ↓ P-gp affinity
C-10 Functional Group-OH-OCH₃↑ Lipophilicity; ↓ P-gp affinity
P-gp Substrate AffinityHighReducedMinimizes active efflux at BBB endothelium
Demonstrated Brain Penetration (Preclinical)LowSignificantEnables activity against CNS tumors/metastases in models

Properties

Product Name

Cabazitaxel N-1

IUPAC Name

5-O-[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-2-benzoyloxy-1-hydroxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 3-O-tert-butyl (4S,5R)-2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate

Molecular Formula

C53H63NO15

Molecular Weight

954.1 g/mol

InChI

InChI=1S/C53H63NO15/c1-29-35(65-47(58)41-39(31-18-14-12-15-19-31)54(48(59)69-49(3,4)5)45(66-41)32-22-24-34(61-9)25-23-32)27-53(60)44(67-46(57)33-20-16-13-17-21-33)42-51(8,43(56)40(63-11)38(29)50(53,6)7)36(62-10)26-37-52(42,28-64-37)68-30(2)55/h12-25,35-37,39-42,44-45,60H,26-28H2,1-11H3/t35-,36-,37+,39-,40+,41+,42-,44-,45?,51+,52-,53+/m0/s1

InChI Key

JWINQNOFPOPSDF-BUPOHIIBSA-N

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C5C(N(C(O5)C6=CC=C(C=C6)OC)C(=O)OC(C)(C)C)C7=CC=CC=C7)O)OC(=O)C8=CC=CC=C8)(CO4)OC(=O)C)OC)C)OC

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@H]5[C@@H](N(C(O5)C6=CC=C(C=C6)OC)C(=O)OC(C)(C)C)C7=CC=CC=C7)O)OC(=O)C8=CC=CC=C8)(CO4)OC(=O)C)OC)C)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.